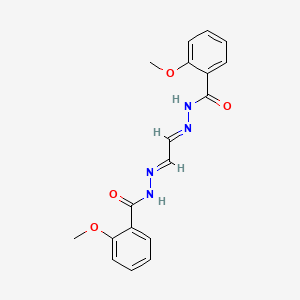![molecular formula C31H27Cl2N3O B11560197 1-(Adamantane-1-carbonyl)-2-(2,4-dichlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11560197.png)
1-(Adamantane-1-carbonyl)-2-(2,4-dichlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantane-1-carbonyl)-2-(2,4-dichlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a dichlorophenyl group, and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantane-1-carbonyl)-2-(2,4-dichlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Coupling with 2,4-Dichlorophenylamine: The adamantane-1-carbonyl chloride is then coupled with 2,4-dichlorophenylamine under basic conditions to form the corresponding amide.
Cyclization: The amide undergoes cyclization with a suitable reagent to form the pyrroloquinoline core.
Introduction of Dicarbonitrile Groups: Finally, the dicarbonitrile groups are introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantane-1-carbonyl)-2-(2,4-dichlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(Adamantane-1-carbonyl)-2-(2,4-dichlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)-2-(2,4-dichlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(Adamantane-1-carbonyl)-2-(2,4-dichlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile can be compared with other similar compounds, such as:
Adamantane Derivatives: Compounds containing the adamantane moiety, known for their stability and unique structural properties.
Pyrroloquinoline Derivatives: Compounds with a pyrroloquinoline core, often studied for their biological activities.
Dichlorophenyl Compounds: Molecules with dichlorophenyl groups, commonly used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H27Cl2N3O |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(1S,2R,3aR)-1-(adamantane-1-carbonyl)-2-(2,4-dichlorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C31H27Cl2N3O/c32-22-6-7-23(24(33)12-22)27-28(29(37)30-13-18-9-19(14-30)11-20(10-18)15-30)36-25-4-2-1-3-21(25)5-8-26(36)31(27,16-34)17-35/h1-8,12,18-20,26-28H,9-11,13-15H2/t18?,19?,20?,26-,27-,28+,30?/m1/s1 |
InChI Key |
PLPYIOUTUPSPMU-VYOWOUGHSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)[C@@H]4[C@H](C([C@@H]5N4C6=CC=CC=C6C=C5)(C#N)C#N)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4C(C(C5N4C6=CC=CC=C6C=C5)(C#N)C#N)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide](/img/structure/B11560121.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11560129.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11560132.png)
![5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11560134.png)
![4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate](/img/structure/B11560135.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560138.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11560144.png)
![N'-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-[(2,5-dimethylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11560152.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B11560159.png)

![2-(2,4-Dichlorophenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11560165.png)
![2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate](/img/structure/B11560169.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11560186.png)
